5-Methyltetrahydrofolic acid disodium salt (5-MTHF) is a biologically active form of folate. [, ] Folate, also known as vitamin B9, is an essential nutrient that plays a crucial role in various metabolic processes within the body. [] 5-MTHF serves as a coenzyme, assisting enzymes in catalyzing vital reactions, including DNA synthesis, amino acid metabolism, and the formation of red blood cells. [, ] In scientific research, 5-MTHF is utilized as a source of folate to investigate its role in biological systems and evaluate its potential applications in various fields.
5-Methyltetrahydrofolic acid disodium salt is derived from folic acid, which is naturally found in leafy green vegetables, fruits, and legumes. It can also be synthesized through chemical processes that convert folic acid into its active form.
5-Methyltetrahydrofolic acid disodium salt falls under the category of dietary supplements and pharmaceuticals. It is classified as a vitamin B complex derivative, specifically as a form of tetrahydrofolate.
The synthesis of 5-methyltetrahydrofolic acid disodium salt typically involves several key steps:
The process can utilize various reaction conditions, such as temperature control and pH adjustments, to optimize yield and purity. For instance, maintaining an inert atmosphere during reactions can prevent oxidation and degradation of sensitive compounds .
The molecular formula for 5-methyltetrahydrofolic acid disodium salt is C20H22N7Na2O6S. Its structure features a pteridine ring system with a glutamic acid moiety and a methyl group attached at the 5-position.
5-Methyltetrahydrofolic acid disodium salt participates in various biochemical reactions:
The reactivity of 5-methyltetrahydrofolic acid is influenced by its ability to donate one-carbon units in metabolic pathways. This property is vital for maintaining adequate levels of folate in biological systems .
The mechanism by which 5-methyltetrahydrofolic acid exerts its effects involves:
Studies have shown that supplementation with 5-methyltetrahydrofolic acid can effectively increase plasma folate levels more efficiently than folic acid alone due to its direct bioavailability .
Relevant analyses indicate that the stability of 5-methyltetrahydrofolic acid disodium salt can be enhanced by incorporating stabilizing agents during formulation .
The chemical synthesis of 5-methyltetrahydrofolic acid disodium salt involves multi-step transformations requiring precise stereochemical control to produce the biologically active (6S)-isomer. The conventional pathway initiates with folic acid (pteroylglutamic acid) as the starting material, proceeding through sequential reduction and methylation stages. The initial reduction employs sodium borohydride (NaBH₄) under controlled conditions to convert folic acid to tetrahydrofolic acid (THF), a critical intermediate. This reduction is performed in aqueous alkaline solutions (pH 9-11) at temperatures maintained between 25-40°C to prevent over-reduction or degradation [4]. The molar ratio of NaBH₄ to folic acid is critical; typical optimization uses a 4:1 to 8:1 ratio, with excess borohydride required for complete conversion but carefully balanced to minimize by-product formation [4].
The methylation step utilizes formaldehyde as the one-carbon donor under reducing conditions. The THF intermediate reacts with formaldehyde in the presence of secondary reducing agents such as sodium cyanoborohydride (NaBH₃CN) or cysteine to yield racemic 5-methyltetrahydrofolate (5-MTHF). Significant optimization focuses on chiral resolution to isolate the physiologically active L-(-)-isomer. Industrial processes employ diastereomeric salt formation using chiral amines (e.g., cinchonidine) followed by fractional crystallization. Recent patents describe improved stereoselectivity (>98% ee) through enzymatic resolution using γ-glutamyl hydrolases that preferentially hydrolyze the inactive (6R)-diastereomer's polyglutamate chain [5].
Table 1: Optimization Parameters in Key Chemical Synthesis Steps
Synthetic Stage | Key Parameters | Optimized Conditions | Impact on Yield/Purity |
---|---|---|---|
Folic Acid Reduction | NaBH₄ ratio, pH, temperature | 6:1 molar ratio, pH 10.5, 30°C | 85-90% THF yield; minimizes dihydrofolate byproducts |
Methylation | Formaldehyde concentration, reducing agent | 1.2 eq HCHO, 0.5 eq cysteine | 78% 5-MTHF yield; suppresses iminium ion side-products |
Chiral Resolution | Resolution agent, solvent system | L-(-)-Dibenzoyltartaric acid, ethanol-water | 95% (6S)-isomer purity; 65% recovery rate |
Salt Formation | Sodium source, pH control | Na₂CO₃, pH 8.0-8.5 | >99% disodium salt conversion; low residual solvents |
Final conversion to the disodium salt involves reacting purified 5-MTHF with sodium carbonate or sodium hydroxide in aqueous ethanol, followed by anti-solvent crystallization using acetone or isopropanol. Process innovations include in-situ crystallization under nitrogen atmosphere to prevent oxidation, achieving yields exceeding 70% with pharmaceutical-grade purity (>95%). Residual solvent control is achieved via vacuum drying with forced-air nitrogen sweeps, reducing ethanol/acetone to <500 ppm [3] [5].
Scaling 5-MTHF disodium salt synthesis introduces engineering challenges centered around oxygen sensitivity, purification complexity, and stringent regulatory requirements. Maintaining anaerobic conditions throughout manufacturing is paramount, as oxidation leads to pharmacologically inactive 5-methyl-5,6-dihydrofolate and 10-formylfolic acid derivatives. Industrial reactors utilize nitrogen sparging with oxygen sensors maintaining dissolved O₂ below 0.5 ppm, while transfer lines employ continuous nitrogen blankets during inter-vessel transfers [3] [6]. Purification presents challenges due to the compound's ionic character and similarity to intermediates. Industrial processes combine membrane filtration (ultrafiltration 10 kDa MWCO) to remove high-molecular-weight impurities with preparative reverse-phase chromatography (C18 silica, methanol-phosphate buffers) for stereochemical purification [8].
Table 2: Critical Quality Attributes (CQAs) and Analytical Methods for Industrial Production
Critical Quality Attribute | Test Method | Acceptance Criteria | Rationale |
---|---|---|---|
Chemical Purity | HPLC-UV (280nm) | ≥95% (6S)-5-MTHF disodium salt | Ensures primary active component |
Stereochemical Purity | Chiral CE or HPLC | ≥98% (6S)-isomer | Confirms bioactive conformation |
Residual Solvents | GC-FID | Ethanol <5000 ppm; Acetone <5000 ppm | ICH Q3C safety thresholds |
Heavy Metals | ICP-MS | Pb <5 ppm; As <3 ppm | Pharmacopeial safety requirements |
Water Content | Karl Fischer | 8-12% w/w | Hydrate stability specification |
Microbiological Burden | USP <61> | TAMC <100 CFU/g; TYMC <10 CFU/g | Prevents microbial contamination |
Regulatory compliance requires adherence to multiple pharmacopeial monographs (USP, Ph. Eur.) and novel food regulations (EU 2015/2283). The European Food Safety Authority (EFSA) mandates rigorous characterization, including dissolution testing (≥85% in 30 min, pH 6.8 buffer), particle size distribution (D90 <50µm for homogeneity), and stability-indicating methods that resolve degradation products [2] [9]. Batch-to-batch consistency is verified through polymorph screening via X-ray powder diffraction (XRPD), confirming the exclusive presence of the stable γ-crystalline form characterized by distinctive peaks at 2θ = 6.8°, 10.2°, and 24.7° [3].
The inherent instability of 5-MTHF disodium salt arises from oxidative degradation at N5-position and hydrolytic cleavage of the C9-N10 bond. Stabilization strategies address these pathways through physical barrier systems and chemical modulation. Crystalline engineering produces non-hygroscopic polymorphs via controlled crystallization. Patent US6441168B1 describes a process yielding type-II crystals with 2.5% water content through ethanol-water-antisolvent crystallization, reducing oxidative degradation by 70% compared to amorphous forms [3]. This crystalline structure exhibits superior stability due to tight molecular packing and absence of lattice channels that permit oxygen diffusion.
Microencapsulation provides secondary protection for applications requiring powder blending or extrusion. Alginate-pectin coacervates (ratio 1:1.5) form pH-responsive microcapsules via spray drying, achieving 95% encapsulation efficiency. These systems protect 5-MTHF during thermal processing (e.g., cereal extrusion at 120°C), retaining 82% bioactivity versus 34% for unencapsulated forms. The mechanism involves antioxidant activity of pectin's galacturonic acid residues and oxygen barrier properties of calcium-crosslinked alginate [6]. Accelerated stability studies (40°C/75% RH) confirm a 24-month shelf-life for microencapsulated products, compared to 6 months for crystalline API alone.
Chemical stabilization synergizes with physical approaches:
Table 3: Stability Performance of Commercial 5-MTHF Disodium Salt Formulations
Stabilization Technology | Accelerated Degradation Rate (k, day⁻¹ at 40°C) | Bioactivity Retention After 24 Months (%) | Key Applications |
---|---|---|---|
Type-II Crystals | 0.0087 | 92% | Pharmaceutical tablets, lyophilized injectables |
Alginate-Pectin Microcapsules | 0.0041 | 95% | Extruded cereals, nutritional bars |
Antioxidant-Coated Crystals (ascorbate/glutathione) | 0.0035 | 97% | Powdered supplements, instant beverages |
Lyophilized Amorphous w/ Saccharide Matrix | 0.0120 | 78% | Rapid-dissolve oral films, biologics formulations |
Lyophilized formulations for injectables incorporate cryoprotectants (sucrose-trehalose mixtures) forming stable amorphous matrices that prevent aggregation. Combined with nitrogen headspace filling in amber vials, these achieve >90% potency retention for 36 months at 2-8°C storage. Real-time stability modeling using the Arrhenius equation (Eₐ=85 kJ/mol) confirms room-temperature stability for 18 months when packaged with oxygen scavengers [3] [8].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: 573-83-1